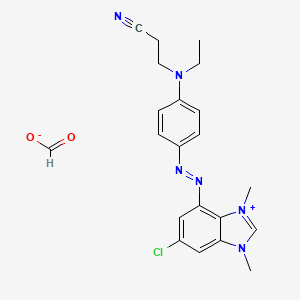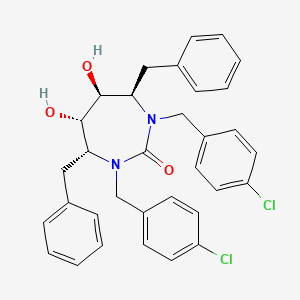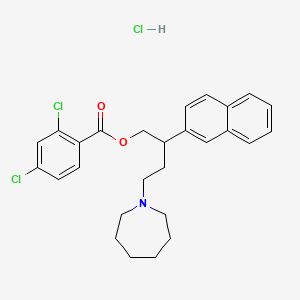
Einecs 288-597-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Einecs 288-597-6 involves the reaction of formaldehyde with ethanol. This reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction can be catalyzed by acidic or basic catalysts, depending on the specific requirements of the synthesis. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Einecs 288-597-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler alcohols or other derivatives.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for catalysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 288-597-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the production of other chemicals.
Biology: The compound is used in various biological studies, particularly in the study of metabolic pathways and enzyme reactions.
Medicine: It has applications in the development of pharmaceuticals and as a preservative in medical formulations.
Industry: This compound is used in the production of resins, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of Einecs 288-597-6 involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The compound can also participate in chemical reactions that modify the structure and function of biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Einecs 288-597-6 can be compared with other similar compounds, such as:
Formaldehyde: A simple aldehyde that reacts with various alcohols to form different products.
Methanol: A simple alcohol that can undergo similar reactions with formaldehyde.
Ethanol: Another alcohol that reacts with formaldehyde to form different products.
The uniqueness of this compound lies in its specific reaction products and the conditions under which it is synthesized. Its properties and applications make it distinct from other similar compounds .
Properties
CAS No. |
85828-70-2 |
|---|---|
Molecular Formula |
C38H21Cl7N6O7 |
Molecular Weight |
921.8 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate;chloride |
InChI |
InChI=1S/3C12H7Cl2N2O.C2H2O4.ClH/c3*13-8-1-4-10(5-2-8)17-12-6-3-9(14)7-11(12)16-15;3-1(4)2(5)6;/h3*1-7H;(H,3,4)(H,5,6);1H/q3*+1;;/p-3 |
InChI Key |
PXAXBXAWQQDTTM-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C(=O)(C(=O)[O-])[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


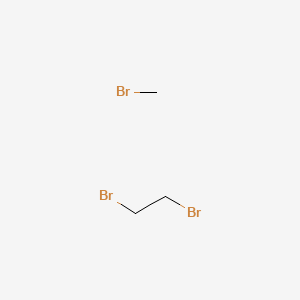
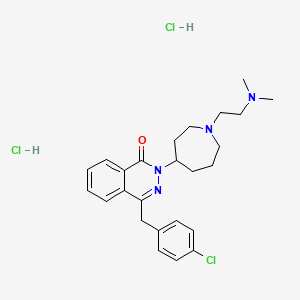
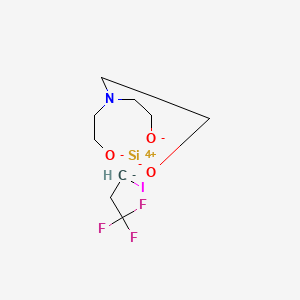
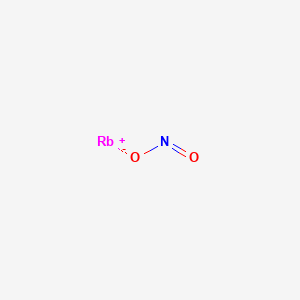
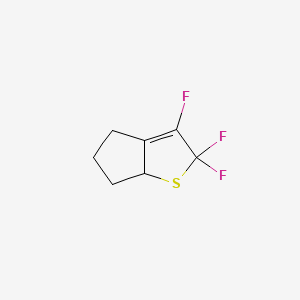

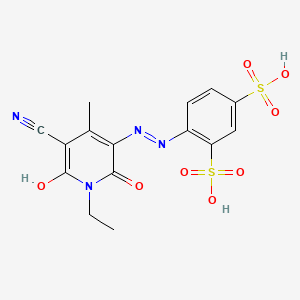
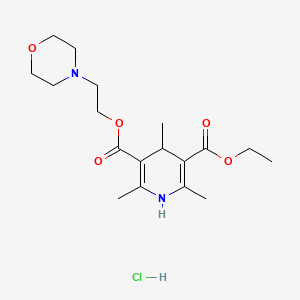
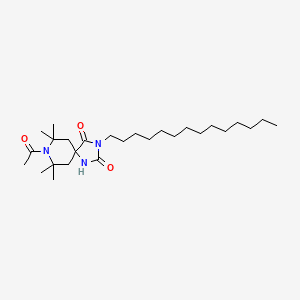
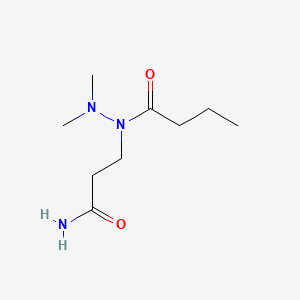
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
